2-(3-fluorophenyl)-N-(3-methoxyphenyl)azepane-1-carboxamide
Overview
Description
2-(3-fluorophenyl)-N-(3-methoxyphenyl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives. These compounds are characterized by a seven-membered nitrogen-containing ring. The presence of fluorine and methoxy groups on the phenyl rings can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-N-(3-methoxyphenyl)azepane-1-carboxamide typically involves the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions.
Formation of the carboxamide group: This step usually involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-N-(3-methoxyphenyl)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-N-(3-methoxyphenyl)azepane-1-carboxamide would depend on its specific interactions with molecular targets. These could include:
Binding to receptors: The compound might interact with specific receptors on cell surfaces, influencing cellular signaling pathways.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic processes.
Modulation of ion channels: The compound might influence the activity of ion channels, altering cellular excitability.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)-N-(3-methoxyphenyl)azepane-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
2-(3-fluorophenyl)-N-(3-hydroxyphenyl)azepane-1-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both fluorine and methoxy groups in 2-(3-fluorophenyl)-N-(3-methoxyphenyl)azepane-1-carboxamide can confer unique chemical and biological properties. Fluorine can enhance the compound’s stability and bioavailability, while the methoxy group can influence its solubility and reactivity.
Properties
IUPAC Name |
2-(3-fluorophenyl)-N-(3-methoxyphenyl)azepane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-25-18-10-6-9-17(14-18)22-20(24)23-12-4-2-3-11-19(23)15-7-5-8-16(21)13-15/h5-10,13-14,19H,2-4,11-12H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHUVKXKRIOYLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCCCCC2C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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